molecular formula C12H17NO2S B8680356 N-(2,3-dihydro-1H-inden-2-yl)-2-propanesulfonamide

N-(2,3-dihydro-1H-inden-2-yl)-2-propanesulfonamide

Cat. No.: B8680356
M. Wt: 239.34 g/mol
InChI Key: OZFKJZLYIRZXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-2-yl)-2-propanesulfonamide is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)propane-2-sulfonamide

InChI

InChI=1S/C12H17NO2S/c1-9(2)16(14,15)13-12-7-10-5-3-4-6-11(10)8-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

OZFKJZLYIRZXNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)NC1CC2=CC=CC=C2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Aminoindan hydrochloride (5.16 g, 30 mmol, Sigma Aldrich Company Ltd.) was suspended in dry dichloromethane (100 ml), and cooled with stirring under argon to 0° C. To the suspension was added 1,8-diazabicyclo[5.4.0]undec-7-ene (14 g, 92 mmol) followed by the dropwise addition of isopropylsulfonyl chloride (8.56 g, 60 mmol). The cooling bath was removed and the mixture stirred at room temperature for 1 h. The reaction mixture was diluted with dichloromethane (50 ml) and washed with 1 M hydrochloric acid (2×50 ml). The organic layer was separated, dried over sodium sulphate and evaporated under reduced pressure to give a yellow oil (11.8 g). The crude product was purified by chromatography on a 50 g Isolute™ Flash silica-gel column eluting from 20-50% ethyl acetate in 40-60° C. petroleum ether to give the title compound as a pale yellow solid (6.88 g, 96%); 1H-NMR (400 MHz, CDCl3) δ 1.39 (6H, d, J=7 Hz), 2.91 (2H, m), 3.18 (1H, m), 3.31 (2H, m), 4.31 (2H, m), 7.21 (4H, m).
Quantity
5.16 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
8.56 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name

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